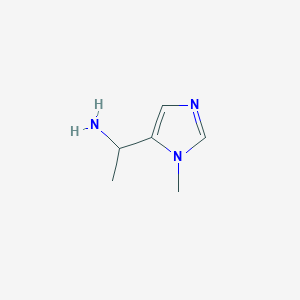

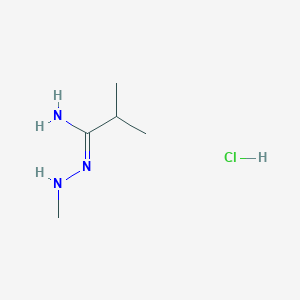

1-(3-Methylimidazol-4-yl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-(3-Methylimidazol-4-yl)ethanamine is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. Imidazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of related compounds such as (R)-2-(1-hydroxy-4,4,5,5-tetraalkylimidazolidin-2-ylidene)ethanones involves condensation reactions, treatment with esters, and 1,3-dipolar cycloadditions . Another example is the synthesis of 5-Chloro-1-methyl-4-nitroimidazole, which includes amination, cyclization, salt formation, and nitration steps . These methods highlight the intricate processes required to synthesize specific imidazole derivatives.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their chemical properties and biological activities. For example, the pyrazoline compound 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one has been characterized by spectroscopic techniques and X-ray diffraction studies, revealing its crystalline structure in the monoclinic system . Such detailed structural characterization is essential for understanding the behavior of these molecules in various environments.

Chemical Reactions Analysis

Imidazole derivatives undergo a variety of chemical reactions. The reactivity of synthesized enehydroxylamino ketones, for example, has been studied with electrophiles, demonstrating that the exocyclic methylene carbon atom is a major site of electrophilic attack . Additionally, chloro-substituted imidazolidines can react with sodium cyanide to form nitriles, which upon oxidation, produce persistent vinyl nitroxides . These reactions are indicative of the reactive nature of imidazole derivatives and their potential utility in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the crystal packing of the pyrazoline compound mentioned earlier is dominated by weak C≡H···π interactions, which contribute to its efficient packing and stability . The antioxidant properties of benzimidazole derivatives have also been studied, with some compounds showing significant scavenging activity of DPPH radicals . These properties are important for the application of imidazole derivatives in medicinal chemistry and other fields.

Aplicaciones Científicas De Investigación

DNA Binding and Cytotoxicity Studies

- Cu(II) complexes of tridentate ligands, including derivatives of 1-(3-Methylimidazol-4-yl)ethanamine, have been synthesized and characterized. These complexes demonstrate significant DNA binding propensity and exhibit low toxicity towards different cancer cell lines, showing potential as anticancer agents (Kumar et al., 2012).

Synthesis Improvement

- Derivatives of this compound have been utilized in the synthesis of other compounds. For example, improvements in the synthesis of 5-Chloro-1-methyl-4-nitroimidazole from diethyl ethaneioate, using a series of reactions including amination, demonstrate the utility of these derivatives in complex synthetic pathways (Pan Fu-you, 2009).

Structural and Complexation Studies

- New imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde, related to this compound, have been synthesized. These compounds have been studied for their structural properties and complexation stability constants with Cu(II), which could be relevant in the development of new coordination compounds (Pařík & Chlupatý, 2014).

Antimicrobial Activities

- Carbazole derivatives, including those related to this compound, have been synthesized and shown to possess pronounced antimicrobial activities. This suggests potential applications in the development of new antimicrobial agents (Martin & Prasad, 2006).

Spin State and Molecular Isomerism

- Research on iron(II) molecular isomers involving derivatives of this compound highlights the influence of ligand structure on the spin state of complexes. This research provides insights into the design of spin-crossover materials (Han et al., 2017).

Corrosion Inhibition

- Imidazoline derivative compounds, which can be synthesized from this compound, have been studied for their corrosion inhibition properties on carbon steel surfaces. This research is particularly relevant for industrial applications, such as oilfield mining, where corrosion is a significant challenge (Wahyuningrum et al., 2008).

Mecanismo De Acción

Target of Action

1-(3-Methylimidazol-4-yl)ethanamine, also known as 2-(1-methylimidazol-4-yl)ethanamine, is a derivative of imidazole . It primarily targets Carbonic anhydrase 2 , Myoglobin , and Carbonic anhydrase 5A, mitochondrial . These proteins play crucial roles in various physiological processes, including oxygen transport and pH regulation .

Mode of Action

For instance, the deprotonated nitrogen atom in their structure can exhibit ligand behavior and form chelate structures with some metal ions .

Biochemical Pathways

This compound is involved in the metabolism of the essential amino acid histidine . Histidine is decarboxylated by the enzyme histidine decarboxylase (HDC) to form histamine, a biogenic amine involved in various physiological processes .

Pharmacokinetics

It is known that imidazole derivatives are highly polar compounds with good tissue penetration and permeability . They are completely soluble in water , which may influence their absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Imidazole derivatives have been shown to exhibit various pharmacological activities . They have been used in medicinal chemistry due to their wide range of chemical and biological activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments . Furthermore, its storage temperature is recommended to be at -20°C , indicating that temperature can affect its stability.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(3-methylimidazol-4-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-5(7)6-3-8-4-9(6)2/h3-5H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKPMOZBRKFUHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CN1C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

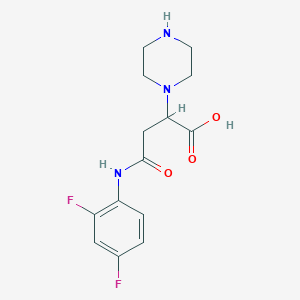

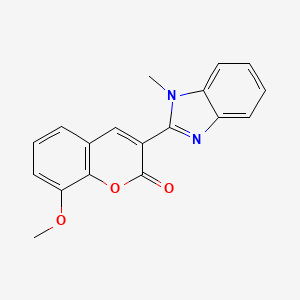

![2-(4-Nitrophenyl)-6a,10a-dihydro-3H-naphtho[3,2-e]benzimidazole-6,11-dione](/img/structure/B2506792.png)

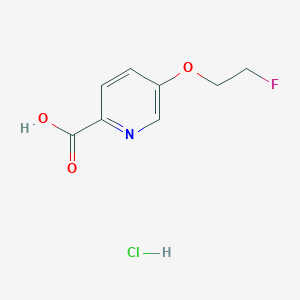

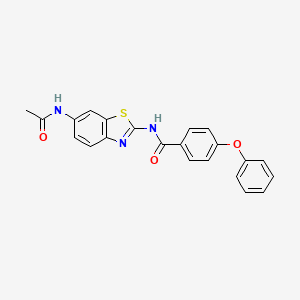

![(2E,NZ)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2506805.png)

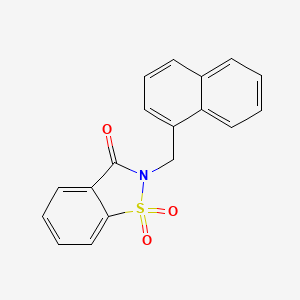

![2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline](/img/structure/B2506812.png)